molecular formula C19H19N3O5S B2960180 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(propan-2-yloxy)benzoate CAS No. 896312-20-2

6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-(propan-2-yloxy)benzoate

Cat. No.: B2960180
CAS No.: 896312-20-2
M. Wt: 401.44
InChI Key: RCJVXFVWYNCMQK-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

1,2,4-Triazoles can be synthesized using various strategies. For instance, one method involves high regioselectivity, good functional group tolerance, and a wide substrate scope . Another method involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl) .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

1,2,4-Triazole derivatives can exhibit potent inhibitory activities against various cancer cell lines .


Physical and Chemical Properties Analysis

The compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C. They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance .

Scientific Research Applications

Chemical Synthesis and Reactivity

Compounds containing 1,2,4-triazole and sulfanyl groups are subjects of interest in synthetic chemistry for their versatile reactivity. For example, research on Schiff bases containing 1,2,4-triazole and pyrazole rings has explored their synthesis, spectroscopic characterization, and reactivity. Such compounds display significant antioxidant and α-glucosidase inhibitory activities, indicating their potential for therapeutic applications and as catalysts in organic synthesis (Pillai et al., 2019).

Biological Evaluation

Compounds with structures related to "[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate" have been evaluated for various biological activities. The exploration of sulfone-linked bis heterocycles for antimicrobial activity is one such example, highlighting the potential use of similar compounds in developing new antibacterial and antifungal agents (Padmavathi et al., 2008).

Pharmacological Applications

Further, the synthesis of new derivatives, including those with 1,2,4-triazole, has been linked to pharmacological evaluations. Compounds exhibiting structures related to the queried compound have shown promise in toxicity assessments, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This suggests potential applications in drug development and the study of disease mechanisms (Faheem, 2018).

Mechanism of Action

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are capable of forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Properties

IUPAC Name

[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-propan-2-yloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-12(2)26-14-6-4-13(5-7-14)18(24)27-17-9-25-15(8-16(17)23)10-28-19-21-20-11-22(19)3/h4-9,11-12H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJVXFVWYNCMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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